rac-2,3-Dihydroxypropyloctylsulfoxide
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Overview
Description
“rac-2,3-Dihydroxypropyloctylsulfoxide” is a chemical compound with the molecular formula C11H24O3S . It is also known by the synonym "n-Octyl-rac-2,3-dioxypropylsulfoxide" .
Molecular Structure Analysis
The molecule contains a total of 38 bonds, including 14 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 sulfoxide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.37 g/mol . It contains various functional groups, including hydroxyl groups, alcohols, and a sulfoxide . These groups can influence the compound’s reactivity, solubility, and other physical and chemical properties.Scientific Research Applications
Synthesis and Structural Analysis : Research demonstrates the synthesis and structural analysis of related compounds, providing insights into their potential applications in organic and organometallic chemistry. For example, Baker et al. (2012) synthesized axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, which was further oxidized to form diastereomeric sulfoxides, and then used to create dichloro[η5:κS-indenyl-sulfanyl and -sulfinyl]rhodium complexes (Baker, R. W., Radzey, Hanna, Lucas, N. T., & Turner, P., 2012).
Catalytic Applications : The compound's derivatives have been used in catalytic processes. Liang et al. (2018) reported a nickel-catalyzed oxidative coupling reaction of phenyl benzyl sulfoxides, demonstrating the potential of sulfoxides in catalysis (Liang, Xiao-xia, Wu, Chen-Ruei, Zheng, Zhipeng, & Walsh, P., 2018).
Chiral Synthesis : It plays a role in the synthesis of chiral compounds. Baker et al. (2005) discussed the enantioselective synthesis of axially chiral 1-(1-naphthyl)isoquinolines and 2-(1-naphthyl)pyridines through sulfoxide ligand coupling reactions (Baker, R. W., Rea, Simon O., Sargent, M. V., Schenkelaars, Elisabeth M.C., Tjahjandarie, T. S., & Totaro, A., 2005).
Pharmacological Research : The compound's derivatives are studied for their pharmacological properties. Butler et al. (1992) investigated the resolution, isolation, and pharmacological characterization of the enantiomers of a benzamide containing a chiral sulfoxide (Butler, B. T., Silvey, G., Houston, D., Borcherding, D., Vaughn, V., McPhail, A., Radzik, D., Wynberg, H., ten Hoeve, W., & van Echten, E., 1992).
properties
IUPAC Name |
3-octylsulfinylpropane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3S/c1-2-3-4-5-6-7-8-15(14)10-11(13)9-12/h11-13H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFTWNDKDOBMLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)CC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-2,3-Dihydroxypropyloctylsulfoxide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.